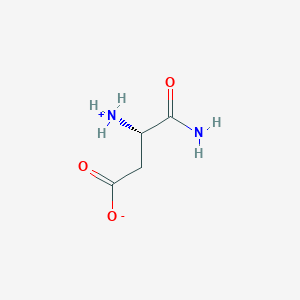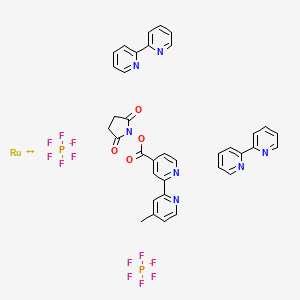
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate; 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate is a complex coordination compound It features a ruthenium(2+) ion coordinated with two pyridin-2-ylpyridine ligands and a carboxylate ligand derived from (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate The compound is further stabilized by two dihexafluorophosphate anions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of Ligands: The ligands (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic synthesis involving nitration, reduction, and cyclization reactions.
Coordination with Ruthenium(2+): The ligands are then coordinated with a ruthenium(2+) precursor, such as ruthenium(III) chloride, in the presence of a reducing agent like sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Addition of Dihexafluorophosphate: Finally, the dihexafluorophosphate anions are introduced to the reaction mixture to stabilize the complex. This step is usually performed in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.
Safety and Environmental Concerns: Implementing measures to handle toxic reagents and by-products safely and to minimize environmental impact.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, making the compound useful in catalytic processes.
Substitution: Ligands can be substituted with other coordinating molecules, allowing for the modification of the compound’s properties.
Photochemical Reactions: The compound can absorb light and undergo photochemical transformations, which are useful in photodynamic therapy and solar energy applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Oxidized forms of the ruthenium complex.
Reduction: Reduced forms of the ruthenium complex.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Photochemistry: Its ability to absorb light makes it useful in photochemical studies and applications.
Biology and Medicine
Photodynamic Therapy: The compound’s photochemical properties are exploited in photodynamic therapy for cancer treatment.
Biological Imaging: It can be used as a fluorescent probe for imaging biological systems.
Industry
Materials Science: The compound is used in the development of advanced materials, including light-emitting diodes and solar cells.
Environmental Applications: It is employed in the degradation of pollutants through catalytic processes.
作用机制
The compound exerts its effects through the following mechanisms:
Catalysis: The ruthenium center facilitates electron transfer reactions, enabling catalytic processes.
Photochemical Reactions: Upon light absorption, the compound undergoes electronic excitation, leading to various photochemical transformations.
Biological Interactions: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can damage cancer cells.
相似化合物的比较
Similar Compounds
Ruthenium(2+) Complexes: Other ruthenium(2+) complexes with different ligands, such as tris(bipyridine)ruthenium(2+), exhibit similar catalytic and photochemical properties.
Pyridine-based Ligands: Compounds with pyridine-based ligands, such as 2,2’-bipyridine and 1,10-phenanthroline, are also used in coordination chemistry.
Uniqueness
Ligand Structure: The unique combination of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate and 2-pyridin-2-ylpyridine ligands imparts distinct electronic and steric properties to the compound.
Stability: The presence of dihexafluorophosphate anions enhances the stability of the complex, making it suitable for various applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4.2C10H8N2.2F6P.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h4-9H,2-3H2,1H3;2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJZJWDQEYXDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29F12N7O4P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate](/img/structure/B7803027.png)
![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide](/img/structure/B7803037.png)
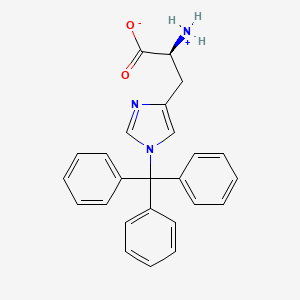
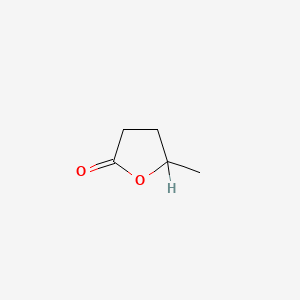
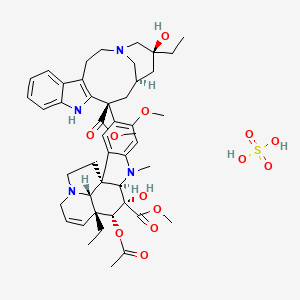
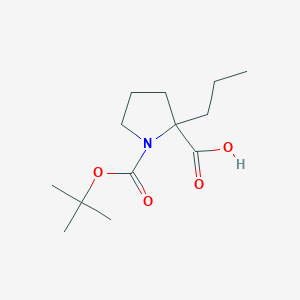
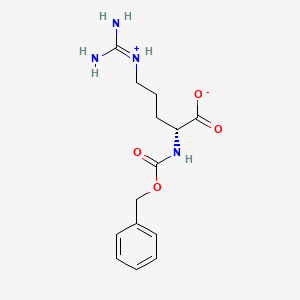
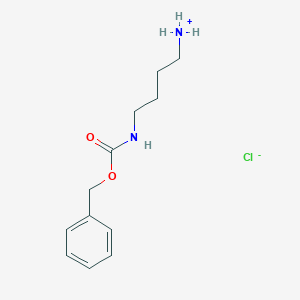
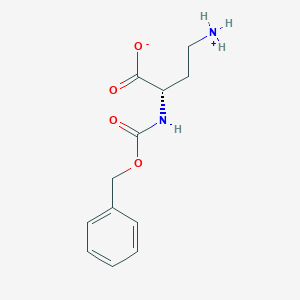
![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)
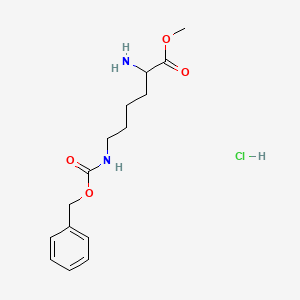
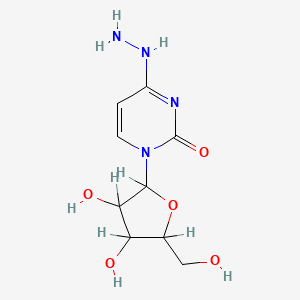
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)
